PI3K/mTOR Inhibitor-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K/mTOR Inhibitor-2 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. By inhibiting both PI3K and mTOR, this compound aims to suppress cancer cell proliferation and induce apoptosis, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-2 typically involves multiple steps, including condensation, cyclization, substitution, nitration, chlorination, amination, and reduction . For instance, starting materials such as isopropyl malonate and triethyl orthoformate are used to obtain intermediate segments through these sequential reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
PI3K/mTOR Inhibitor-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions are typically more stable derivatives of the original compound, which retain the inhibitory activity against PI3K and mTOR .
Scientific Research Applications
Chemistry
In chemistry, PI3K/mTOR Inhibitor-2 is used as a tool compound to study the PI3K/AKT/mTOR signaling pathway. It helps in understanding the biochemical mechanisms underlying cell growth and survival .
Biology
In biological research, this compound is used to investigate the role of PI3K and mTOR in various cellular processes, including metabolism, cell cycle progression, and apoptosis .
Medicine
In medicine, this compound is being explored as a therapeutic agent for treating cancers that exhibit dysregulation of the PI3K/AKT/mTOR pathway. Clinical trials are ongoing to evaluate its efficacy and safety in cancer patients .
Industry
In the pharmaceutical industry, this compound is used in drug development programs aimed at creating new cancer therapies. Its dual inhibitory action makes it a valuable candidate for combination therapies .
Mechanism of Action
PI3K/mTOR Inhibitor-2 exerts its effects by binding to the active sites of both PI3K and mTOR, thereby inhibiting their kinase activities. This dual inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include the catalytic subunits of PI3K and the mTOR complexes (mTORC1 and mTORC2) .
Comparison with Similar Compounds
Similar Compounds
VS-5584: A low-molecular-weight compound with similar dual inhibitory activity against PI3K and mTOR.
GDC-0941: A selective PI3K inhibitor that has been modified to also target mTOR.
Uniqueness
PI3K/mTOR Inhibitor-2 is unique in its balanced inhibitory activity against all class I PI3K isoforms and both mTOR complexes. This broad-spectrum inhibition makes it more effective in overcoming drug resistance compared to single-target inhibitors .
Properties
IUPAC Name |
N-[5-(3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N4O4S/c1-31-19-16(26-32(29,30)17-4-3-13(22)7-15(17)23)6-12(8-25-19)11-2-5-18-24-9-14(21)20(28)27(18)10-11/h2-10,26H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTYGHZRBUVRMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CN3C(=NC=C(C3=O)Cl)C=C2)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.